2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide is a complex organic compound that features an adamantyl group and two pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantyl group, followed by the formation of the pyrazole rings. Key steps include:
Formation of Adamantyl Group: This can be achieved through the reaction of adamantane with suitable reagents.
Synthesis of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with diketones.
Coupling Reactions: The final step involves coupling the adamantyl group with the pyrazole rings under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide: can be compared with other adamantyl-containing compounds and pyrazole derivatives.
Adamantane: Known for its rigid structure and use in antiviral drugs.
Pyrazole Derivatives: Widely studied for their biological activities.
Uniqueness
The uniqueness of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide lies in its combination of an adamantyl group with pyrazole rings, which may confer unique properties such as enhanced stability and specific biological activities.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O4/c1-29-39(43(54)50(36-19-11-5-12-20-36)48(29)34-15-7-3-8-16-34)46-41(52)38(45-26-31-23-32(27-45)25-33(24-31)28-45)42(53)47-40-30(2)49(35-17-9-4-10-18-35)51(44(40)55)37-21-13-6-14-22-37/h3-22,31-33,38H,23-28H2,1-2H3,(H,46,52)(H,47,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGAMHKLEUAESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C)C78CC9CC(C7)CC(C9)C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.